molecular formula C19H17NO B182619 Omigapil CAS No. 181296-84-4

Omigapil

货号: B182619
CAS 编号: 181296-84-4
分子量: 275.3 g/mol
InChI 键: QLMMOGWZCFQAPU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

奥米加匹尔是一种神经保护药物,最初由诺华开发,后被桑特拉制药收购。它以其在治疗神经退行性疾病(如帕金森病和肌萎缩侧索硬化症)方面的潜力而闻名,尽管由于缺乏疗效,它在这些疾病方面的开发已被终止。 奥米加匹尔自此被研究用于治疗先天性肌营养不良 .

化学反应分析

奥米加匹尔经历各种化学反应,包括:

    还原: 类似于氧化,涉及奥米加匹尔的还原反应在现有文献中没有详细说明。

    取代: 奥米加匹尔可以进行取代反应,特别是涉及其官能团。

科学研究应用

奥米加匹尔因其神经保护特性而被广泛研究。它在各种动物模型中显示出防止神经退化的潜力,包括进行性运动神经元病变和MPTP诱导的黑质纹状体退变模型。 此外,奥米加匹尔已被研究用于治疗先天性肌营养不良,特别是在层粘连蛋白-α2-缺陷型先天性肌营养不良和 VI 型胶原蛋白相关性肌病的小鼠模型中 .

作用机制

奥米加匹尔通过与甘油醛-3-磷酸脱氢酶 (GAPDH) 结合并阻断 S-亚硝基化来发挥作用。这阻止了促凋亡基因表达的激活。奥米加匹尔通过 GAPDH 和 SIAH1 酶抑制程序性细胞死亡。糖酵解管家酶 GAPDH 由神经元一氧化氮合酶介导。一旦被一氧化氮激活,GAPDH 就会与泛素连接酶 SIAH1 结合并被转运到细胞核,在那里它激活乙酰转移酶 p300/CBP 以增强乙酰化和随后的转录。 这种级联最终导致促凋亡基因(如 p53、PUMA 和 p21)的抑制 .

相似化合物的比较

奥米加匹尔最初被开发为与司来吉兰 (L-去甲肾上腺素) 结构相似的分子,司来吉兰是一种单胺氧化酶抑制剂。与司来吉兰不同,奥米加匹尔不会抑制单胺氧化酶 B 型。这种区别突出了奥米加匹尔独特的作用机制。其他类似的化合物包括:

    司来吉兰 (L-去甲肾上腺素): 用于治疗帕金森病的单胺氧化酶抑制剂。

    雷沙吉兰: 另一种具有神经保护特性的单胺氧化酶抑制剂。

    拉扎贝米德: 单胺氧化酶 B 型的可逆抑制剂

奥米加匹尔的独特性在于它能够通过 GAPDH-SIAH1 途径抑制程序性细胞死亡,这使其有别于其他神经保护剂。

准备方法

奥米加匹尔最早在瑞士巴塞尔的西巴-盖吉合成。合成路线涉及二苯并[b,f]氧杂卓-10-基甲基-甲基-丙-2-炔基胺的形成。 反应条件和工业生产方法的具体细节在公共领域并不容易获得 .

属性

IUPAC Name

N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c1-3-12-20(2)14-16-13-15-8-4-6-10-18(15)21-19-11-7-5-9-17(16)19/h1,4-11,13H,12,14H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMMOGWZCFQAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171098
Record name Omigapil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181296-84-4, 634202-78-1
Record name Omigapil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181296-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Omigapil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181296844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(b,f)oxepin-10-ylmethyl-methyl-prop-2-ynylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0634202781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Omigapil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12879
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Omigapil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OMIGAPIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V14HD0N4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Methylpropargylamine (4.5 g, 65 mmol) is dissolved in benzene (75 ml) and methanol (25 ml). At 40° C. a solution of 10-bromomethyldibenz[b,f]oxepine (7.0 g, 25 mmol) in benzene (25 ml) is added dropwise in the course of half an hour. When the addition is complete, the mixture is stirred for a further half hour at 40°-50° C., poured into water, washed three times with water and then extracted with 5% methanesulfonic acid. The acidic aqueous phase is rendered basic with concentrated ammonia and extracted with diethyl ether. The ethereal phase is dried over sodium sulfate and concentrated by evaporation. Crystallisation of the residue from petroleum ether yields N-(dibenz[b,f]oxepin-10-ylmethyl-N-methyl-N-prop-2-ynylamine alias 10-(N-propargyl-N-methyl-amino)methyldibenz[b,f]oxepine (5.3 g, 77%).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Omigapil
Reactant of Route 2
Reactant of Route 2
Omigapil
Reactant of Route 3
Omigapil
Reactant of Route 4
Omigapil
Reactant of Route 5
Omigapil
Reactant of Route 6
Omigapil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。